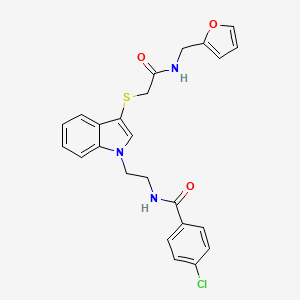

4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid is an organic compound that belongs to the class of phenolic acids It is characterized by the presence of a hydroxy group, a methoxy group, and a carboxylic acid group attached to a phenyl ring

作用機序

Target of Action

It’s worth noting that its derivative, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), has been shown to interact with various targets, including muscle tissue and gut microbiota .

Mode of Action

Its derivative hmpa has been shown to interact with its targets in a way that enhances grip strength and inhibits protein catabolism induced by exhaustive exercise .

Biochemical Pathways

Hmpa has been shown to improve hepatic glucose and lipid metabolism, and inhibit muscular lipid metabolism and protein catabolism .

Pharmacokinetics

Hmpa, when orally administered to sprague-dawley rats, undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio .

Result of Action

Hmpa has been shown to enhance absolute grip strength, decrease the plasma level of blood urea nitrogen after exercise, and promote muscle development .

Action Environment

It’s worth noting that the gut microbiota plays a crucial role in the conversion of 4-hydroxy-3-methoxycinnamic acid (hmca) to hmpa .

生化学分析

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with the GPR41 receptor, showing a greater affinity than its precursor, 4-hydroxy-3-methoxycinnamic acid .

Cellular Effects

Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been suggested to play a role in the improvement of hepatic lipid metabolism via the GPR41 receptor .

Molecular Mechanism

It is known to bind to the GPR41 receptor, which plays a crucial role in its anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .

Temporal Effects in Laboratory Settings

It is known that the compound and its conjugates can be detected in the bloodstream within 15 minutes of oral administration, indicating rapid absorption .

Dosage Effects in Animal Models

It has been observed that low-dose administration of the compound can enhance grip strength and inhibit protein catabolism induced by exhaustive exercise .

Metabolic Pathways

It is known that the compound is produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid .

Transport and Distribution

It is known that the compound and its conjugates broadly distribute to organs with similar profiles, including the kidneys, liver, thoracic aorta, heart, soleus muscle, and lungs .

準備方法

Synthetic Routes and Reaction Conditions

4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid can be synthesized through several synthetic routes. One common method involves the cyclization reaction of phenols with ethyl-3,4-dimethoxybenzoylacetate under acidic conditions . This reaction typically requires the use of a strong acid catalyst, such as trifluoroacetic acid, and is carried out under heat to achieve reasonable yields and short reaction times.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of microbial transformation of dietary polyphenols or natural extraction from fermented foods . This method leverages the metabolic capabilities of microorganisms to convert precursor compounds into the desired product.

化学反応の分析

Types of Reactions

4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenolic acids.

科学的研究の応用

4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its antioxidant properties and potential health benefits.

Medicine: Investigated for its anti-inflammatory and anti-obesity effects.

Industry: Utilized in the production of pharmaceuticals and nutraceuticals.

類似化合物との比較

4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid can be compared with other similar compounds, such as:

3-(4-Hydroxy-3-methoxyphenyl)propionic acid:

4-Hydroxy-3-methoxycinnamic acid: Known for its anti-inflammatory and antioxidant effects, this compound is structurally similar but differs in its specific functional groups and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

特性

IUPAC Name |

4-(4-hydroxy-3-methoxyphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-16-10-6-7(2-3-9(10)13)8(12)4-5-11(14)15/h2-3,6,13H,4-5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITUCWWQUUFNNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)CCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B2615899.png)

![3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid](/img/structure/B2615902.png)

![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2615905.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2615913.png)

![3-[({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde](/img/structure/B2615916.png)

![3-[(3-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2615919.png)